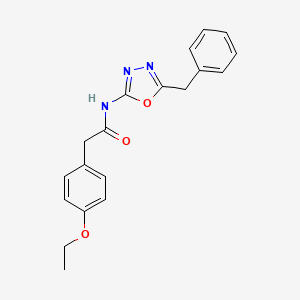

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Description

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group at position 4. The acetamide moiety is linked via a sulfanyl (-S-) group to the oxadiazole ring, with the nitrogen of the acetamide bonded to a 4-ethoxyphenyl group. This scaffold is part of a broader class of 1,3,4-oxadiazole derivatives known for their pharmacological versatility, including enzyme inhibition, antimicrobial, and anticancer activities . The compound’s synthesis typically involves three phases: (1) cyclization of phenyl acetic acid derivatives to form the oxadiazole-thiol intermediate, (2) preparation of N-substituted bromoacetamides, and (3) coupling via nucleophilic substitution .

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19N3O3/c1-2-24-16-10-8-15(9-11-16)12-17(23)20-19-22-21-18(25-19)13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,22,23) |

InChI Key |

HEJDHLPERNIXBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.

Benzylation: The oxadiazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Acetamide formation: The final step involves the reaction of the benzylated oxadiazole with 4-ethoxyphenylacetic acid or its derivatives to form the desired acetamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide has been studied for various scientific research applications:

Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Materials Science: Investigation into its use as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Enzyme Inhibition : The trifluoromethylphenyl analog () demonstrated potent alkaline phosphatase (ALP) inhibition (IC50 = 0.42 µM), outperforming the standard (IC50 = 2.80 µM). Molecular docking revealed strong binding affinity (-7.90 kcal/mol) to ALP (PDB: 1EW2), suggesting hydrophobic interactions with the benzyl group and hydrogen bonding via the oxadiazole ring . In contrast, the target compound’s 4-ethoxyphenyl group may enhance selectivity for acetylcholinesterase (AChE), as seen in related derivatives from .

- Antimicrobial Activity : Benzofuran-substituted oxadiazoles () exhibited laccase catalysis and antimicrobial effects, highlighting the role of heteroaromatic substituents in broadening activity spectra.

- Structural Flexibility : The m-tolyl and 4-sulfamoylphenyl analogs () illustrate how electronic and steric properties of the acetamide substituent modulate target engagement without compromising the core scaffold’s stability.

Pharmacological Mechanisms

- AChE Inhibition : Derivatives with 5-benzyl substitution (e.g., ) showed enhanced AChE binding due to the oxadiazole ring’s bioisosteric mimicry of ester/carbamate groups, facilitating hydrogen bonding with catalytic serine residues .

- Antioxidant Potential: Imidazole- and benzimidazole-linked oxadiazoles () demonstrated DPPH radical scavenging activity comparable to ascorbic acid, suggesting electron-donating groups (e.g., ethoxy) could enhance antioxidant capacity in the target compound.

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : CHNO

Molecular Weight : 356.39 g/mol

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated potent activity against various bacterial strains. Specifically, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's anticancer potential has also been investigated. A study explored its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced apoptosis and inhibited cell proliferation.

Key Findings:

- IC value for MCF-7 cells: 15 µM

- Induction of apoptosis was confirmed through flow cytometry analysis.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound exhibited anti-inflammatory effects in vitro. The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several oxadiazole derivatives was conducted to determine their antimicrobial efficacy. The study concluded that the presence of the benzyl group significantly enhanced the antimicrobial activity compared to other substituents.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving different cancer cell lines, it was found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.